2-(2,4-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide
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Overview
Description
2-(2,4-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using carboxylic acid derivatives and amines.
Substitution Reactions: Methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide: A simpler analogue with similar core structure.
2,4-Dimethoxyphenyl derivatives: Compounds with similar substituents on the aromatic ring.
4-Methylpyridin-2-yl derivatives: Compounds with similar substituents on the pyridine ring.
Uniqueness
2-(2,4-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide is unique due to the specific combination of substituents on the quinoline core, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C24H21N3O3 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O3/c1-15-10-11-25-23(12-15)27-24(28)19-14-21(26-20-7-5-4-6-17(19)20)18-9-8-16(29-2)13-22(18)30-3/h4-14H,1-3H3,(H,25,27,28) |
InChI Key |
FEMAZDFKEAJKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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